5-chloro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S2/c1-28-21-7-6-19(23)12-22(21)30(26,27)24-13-20(18-9-11-29-15-18)25-10-8-16-4-2-3-5-17(16)14-25/h2-7,9,11-12,15,20,24H,8,10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFDMGFUMKSYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. The initial step often includes the preparation of the benzene sulfonamide derivative, followed by the introduction of the chloro and methoxy groups. The tetrahydroisoquinoline and thiophene moieties are then introduced through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-chloro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Sulfonamide Derivatives
The benzenesulfonamide scaffold is widely explored in drug discovery. Key analogs include:
Key Observations :
- The target compound distinguishes itself through the dual heterocyclic system (tetrahydroisoquinoline + thiophene), which may enhance binding to receptors with hydrophobic pockets or π-π stacking interactions.
- N-Substituted derivatives from Aziz-ur-Rehman et al. (2013) exhibit simpler structures but demonstrate the versatility of the sulfonamide core in accommodating diverse substituents for tailored bioactivity .
- Thiophene-containing analogs (e.g., 827593-21-5) highlight the importance of sulfur-containing heterocycles in modulating electronic properties and metabolic stability .
Heterocyclic Modifications
Tetrahydroisoquinoline vs. Other Nitrogen Heterocycles
- Tetrahydroisoquinoline: This moiety is associated with CNS activity due to structural resemblance to neurotransmitters like dopamine. Its presence in the target compound may confer blood-brain barrier permeability .
- Triazole (827593-21-5): Triazoles are known for hydrogen-bonding capabilities and metabolic resistance, often used in antifungal agents. Replacing tetrahydroisoquinoline with triazole could shift activity toward microbial targets .
Thiophene vs. Other Sulfur Heterocycles
- Thiophen-3-yl : The 3-position substitution on thiophene may influence steric interactions compared to 2-thiophene derivatives (e.g., 230295-11-1), altering binding specificity .
- Thiazole (720673-98-3) : Thiazole-containing sulfonyl chlorides exhibit higher electrophilicity, making them reactive intermediates, whereas the target compound’s sulfonamide is more stable for direct biological interaction .
Biological Activity
5-Chloro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a sulfonamide group, which is known for its pharmacological properties, and a tetrahydroisoquinoline moiety that is associated with various neuroactive effects.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
This structure includes:
- A chloro substituent on the benzene ring.
- A methoxy group that enhances its lipophilicity.
- A sulfonamide functional group that contributes to its biological activity.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies indicate several potential activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens, suggesting that this sulfonamide may exhibit similar properties.
- Neuroactive Properties : The tetrahydroisoquinoline component suggests potential applications in treating neurological disorders due to its association with neurotransmitter modulation.
- Anticonvulsant and Antidepressant Effects : Related structures have been reported to exhibit these effects, indicating that this compound may also have therapeutic implications in mood disorders and seizure management.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmission.
- It could modulate pathways related to inflammation or microbial metabolism.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features of this compound against other similar sulfonamides:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Chloro-N-(1-isobutyl-2-oxo-tetrahydroquinolin) | Similar tetrahydroisoquinoline core | Anticonvulsant |
| N-(5-methyl-tetrahydroisoquinolin)benzamide | Variation in methyl substitution | Antidepressant |
| N-(6-hydroxy-tetrahydroisoquinolin)benzamide | Hydroxyl substitution | Neuroprotective |
Case Studies and Research Findings
Research studies focusing on similar compounds have provided insights into their biological activities:
- Antimicrobial Studies : In vitro studies demonstrated significant activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group was crucial for this activity.
- Neuropharmacological Research : Studies indicated that compounds with tetrahydroisoquinoline structures exhibit neuroprotective effects in models of neurodegeneration. This suggests potential for developing treatments for conditions like Alzheimer's disease.
- Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties reveal that modifications in the structure can lead to improved bioavailability and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
